molecular formula C18H36O2<br>CH3(CH2)16COOH<br>C18H36O2 B7775968 Stearic Acid CAS No. 68937-76-8

Stearic Acid

Cat. No.: B7775968
CAS No.: 68937-76-8
M. Wt: 284.5 g/mol
InChI Key: QIQXTHQIDYTFRH-UHFFFAOYSA-N
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Description

Stearic acid, also known as octadecanoic acid, is a saturated fatty acid with an 18-carbon chain. It is one of the most common long-chain fatty acids found in natural animal and vegetable fats. Commercial this compound is typically a mixture of stearic and palmitic acids, with small amounts of oleic acid . It is a colorless, waxy solid that is almost insoluble in water but soluble in organic solvents like ethanol and ether .

Mechanism of Action

Target of Action

Stearic acid, a saturated fatty acid, primarily targets the Peroxisome proliferator-activated receptor alpha (PPARα) and Group IID secretory phospholipase A2 . PPARα plays a crucial role in the regulation of lipid metabolism, while Group IID secretory phospholipase A2 is involved in the production of lipid mediators .

Mode of Action

This compound interacts with its targets to influence various physiological processes. For instance, it is a substrate for the enzyme stearoyl-CoA desaturase , which catalyzes the conversion of stearate to oleate, a monounsaturated fatty acid . This conversion influences cellular membrane physiology and signaling, leading to broad effects on human physiology .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced from palmitoyl-CoA, with malonyl-CoA acting as a two-carbon building block . It also undergoes β-oxidation, a process that breaks down fatty acids to produce acetyl-CoA . Moreover, this compound can be desaturated to form oleic acid, a process that occurs in the presence of stearoyl-CoA desaturase .

Pharmacokinetics

It is known that this compound is poorly absorbed, with a ‘true’ digestibility of 098 g/g . The absorption rate is less at low intakes due to endogenous this compound excretion . The metabolism of this compound involves its conversion to oleic acid .

Result of Action

The action of this compound results in various molecular and cellular effects. It is known to have moisturizing and anti-inflammatory properties when present in natural sources like coconut oil and shea butter . Pure this compound may cause skin irritation, serious eye irritation, serious eye damage, and respiratory irritation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its production process involves high energy inputs, contributing to greenhouse gas emissions . Also, the source of this compound can impact its action. For example, this compound derived from sustainably-grown palm oil is considered more eco-friendly . Furthermore, this compound is biodegradable, breaking down naturally in the environment due to microbial action .

Preparation Methods

Stearic acid can be prepared through various methods, including:

Comparison with Similar Compounds

Stearic acid can be compared with other fatty acids like palmitic acid and oleic acid:

This compound’s unique properties, such as its higher melting point and its ability to form stable emulsions, make it particularly valuable in various industrial and scientific applications.

Properties

IUPAC Name

octadecanoic acid
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InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)
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InChI Key

QIQXTHQIDYTFRH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
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Molecular Formula

C18H36O2, Array, CH3(CH2)16COOH
Record name STEARIC ACID
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Related CAS

18639-67-3
Record name Octadecanoic acid, dimer
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DSSTOX Substance ID

DTXSID8021642
Record name Octadecanoic acid
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Molecular Weight

284.5 g/mol
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Physical Description

Stearic acid is a white solid with a mild odor. Floats on water. (USCG, 1999), Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Colorless or white solid; [HSDB] White flakes; [MSDSonline], Solid, WHITE CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR., hard, white or faintly yellowish crystalline solid/tallow odour, White solid with a mild odor.
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Boiling Point

721 °F at 760 mmHg (NTP, 1992), 371 °C, 721 °F
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Flash Point

385 °F (NTP, 1992), 113 °C (235 °F) - closed cup, 385 °F (196 dec C) (closed cup), 196 °C, 385 °F
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Solubility

1 to 10 mg/mL at 73 °F (NTP, 1992), In water, 0.568 mg/L at 25 °C, In water, 0.597 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol, benzene; soluble in acetone, chloroform, carbon disulfide, For more Solubility (Complete) data for Stearic acid (6 total), please visit the HSDB record page., 0.000597 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform, 1 g in 20 ml alcohol (in ethanol)
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Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9408 g/cu cm at 20 °C, Relative density (water = 1): 0.94-0.83, 0.86
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Vapor Density

9.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.80 (Air = 1), 9.8
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Vapor Pressure

1 mmHg at 344.7 °F ; 5 mmHg at 408.2 °F (NTP, 1992), 0.00000004 [mmHg], Vapor pressure = 1 mm Hg at 173.1 °C, 7.22X10-7 mm Hg at 25 °C (ext), Vapor pressure, Pa at 174 °C: 133, 1 mmHg at 344.7 °F; 5 mmHg at 408.2 °F
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Color/Form

Monoclinic leaflets from alcohol, White or slightly yellow crystal masses, or white to slightly yellow powder, Colorless, wax-like solid, White amorphous solid or leaflets

CAS No.

57-11-4, 30399-84-9
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Melting Point

156.7 °F (NTP, 1992), 69.3 °C, 68.8 °C, 69-72 °C, 156.7 °F
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Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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